3-Benzyl-6-bromo-2-chloro-7-methylquinoline

Catalog No.
S15779645
CAS No.
918518-89-5
M.F
C17H13BrClN
M. Wt
346.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Benzyl-6-bromo-2-chloro-7-methylquinoline

CAS Number

918518-89-5

Product Name

3-Benzyl-6-bromo-2-chloro-7-methylquinoline

IUPAC Name

3-benzyl-6-bromo-2-chloro-7-methylquinoline

Molecular Formula

C17H13BrClN

Molecular Weight

346.6 g/mol

InChI

InChI=1S/C17H13BrClN/c1-11-7-16-13(10-15(11)18)9-14(17(19)20-16)8-12-5-3-2-4-6-12/h2-7,9-10H,8H2,1H3

InChI Key

DJRPEAYJKJRXNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1Br)CC3=CC=CC=C3)Cl

3-Benzyl-6-bromo-2-chloro-7-methylquinoline is a chemical compound belonging to the quinoline family, characterized by a fused bicyclic structure containing a benzene ring and a pyridine ring. Its molecular formula is C17H14BrClNC_{17}H_{14}BrClN with a molecular weight of approximately 328.20 g/mol. The compound features several functional groups, including a bromine atom, a chlorine atom, and a benzyl substituent, which contribute to its unique chemical properties and potential biological activities.

Typical of quinoline derivatives. Notably, it can undergo:

  • Electrophilic Aromatic Substitution: The presence of bromine and chlorine makes the compound susceptible to electrophilic attack, allowing for substitution reactions that can introduce different functional groups.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as the formation of amines or alcohols.
  • Reduction Reactions: The compound may also be reduced to yield derivatives with altered properties.

The synthesis of related compounds often involves similar reaction pathways, leveraging the reactivity of the halogenated positions on the quinoline ring .

Research indicates that quinoline derivatives exhibit a range of biological activities, including:

  • Antimicrobial Properties: Compounds similar to 3-benzyl-6-bromo-2-chloro-7-methylquinoline have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some studies suggest that quinolines can inhibit cancer cell proliferation and induce apoptosis in certain cancer types.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The specific biological activity of 3-benzyl-6-bromo-2-chloro-7-methylquinoline requires further investigation to fully elucidate its therapeutic potential.

The synthesis of 3-benzyl-6-bromo-2-chloro-7-methylquinoline can be achieved through several methods, including:

  • Bromination and Chlorination: Starting from 3-benzylquinoline, bromination followed by chlorination can introduce the halogen substituents at the desired positions.
  • Substitution Reactions: Utilizing appropriate reagents like phosphorus oxychloride and N-chlorosuccinimide can facilitate the introduction of chlorine and bromine into the quinoline structure .
  • Multi-step Synthesis: A more complex synthesis might involve multiple steps where intermediates are formed and subsequently transformed into the final product through careful reaction conditions.

3-Benzyl-6-bromo-2-chloro-7-methylquinoline has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may serve as a lead compound for developing new drugs targeting infections or cancer.
  • Chemical Research: It can be used in synthetic organic chemistry as an intermediate for creating more complex molecules.
  • Material Science: The compound could be explored for its properties in developing new materials with specific electronic or optical characteristics.

Interaction studies involving 3-benzyl-6-bromo-2-chloro-7-methylquinoline focus on its behavior with biological macromolecules:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insight into its mechanism of action.
  • Enzyme Interaction: Investigating its role as an inhibitor for specific enzymes can help identify potential therapeutic targets.

Studies have shown that similar compounds exhibit varying degrees of interaction with cytochrome P450 enzymes, suggesting that 3-benzyl-6-bromo-2-chloro-7-methylquinoline may also influence drug metabolism .

Several compounds share structural similarities with 3-benzyl-6-bromo-2-chloro-7-methylquinoline. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-Benzyl-6-bromo-2-chloroquinoline654655-68-20.84
5-Bromo-2-benzyloxy-6-methylpyridine126717-60-00.76
7-Bromo-2-chloro-3-methylquinoline132118-47-90.83
5-Bromo-2-methoxyquinoline885687-82-10.77
Methyl 7-bromoquinoline-4-carboxylate220844-76-80.73

Uniqueness

The uniqueness of 3-benzyl-6-bromo-2-chloro-7-methylquinoline lies in its specific combination of halogen substitutions and a methyl group at the seventh position, which may enhance its biological activity compared to other similar compounds. This structural configuration may also influence its pharmacokinetic properties, making it a candidate for further research in medicinal chemistry.

XLogP3

6.1

Hydrogen Bond Acceptor Count

1

Exact Mass

344.99199 g/mol

Monoisotopic Mass

344.99199 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

Explore Compound Types